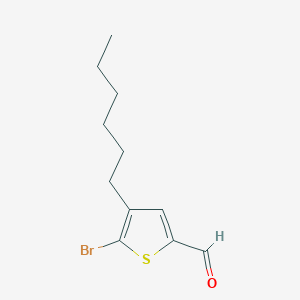

2-Bromo-3-hexyl-5-formylthiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

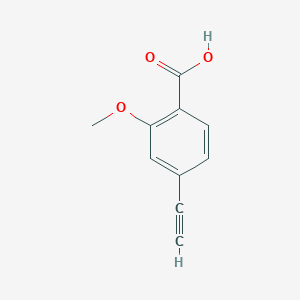

2-Bromo-3-hexyl-5-formylthiophene is a monomeric precursor that forms bromo terminate polymers . It is also known by several synonyms such as EA284, Th6-CHO-Br, 5-bromo-4-hexylthiophene-2-carbaldehyde, and others .

Synthesis Analysis

2-Bromo-3-hexylthiophene is synthesized by the bromination of hexylthiophene . It is used in the synthesis of End-capped Regioregular Poly (3-hexylthiophene) and to synthesize well-defined head-to-tail-type oligothiophenes which are used in a number of high-technology applications including OLEDs .Molecular Structure Analysis

The molecular weight of 2-Bromo-3-hexyl-5-formylthiophene is 276.22 . The IUPAC name is 5-bromo-4-hexyl-1H-1lambda3-thiophene-2-carbaldehyde .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis

The storage temperature for 2-Bromo-3-hexyl-5-formylthiophene is between 28 C .科学的研究の応用

Polymerization and Material Science

Controlled Polymerization and High Molecular Weight Synthesis : The controlled polymerization of 2-bromo-3-hexyl-5-iodothiophene, a related compound, using Ni(dppp)Cl2 as a catalyst and LiCl as an additive, has been extensively studied. The addition of LiCl significantly influences the polymerization rate and can lead to the synthesis of high molecular weight polydodecylthiophene. The initiation reaction and the effects of LiCl on the reactivity and active center of the monomers were thoroughly analyzed (Lamps & Catala, 2011).

Synthesis of Electron-Transport Materials : 2-Bromo compounds, such as 2-bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide), have been used in the synthesis of bis(perylene diimide)–donor electron-transport materials. These materials exhibit reversible reductions and bridge-based oxidations and have been applied in n-channel organic field-effect transistors, demonstrating their potential in electronic devices (Zhang et al., 2013).

Block Copolymer Synthesis : The well-controlled synthesis of block copolythiophenes has been achieved through the polymerization of related compounds like 2-bromo-3-hexyl-5-iodothiophene. This process is significant in creating materials with specific properties, as confirmed by various spectroscopic techniques and microscopic analysis (Ohshimizu & Ueda, 2008).

Chemical Synthesis and Modification

Selective Metallation and Synthesis : The selective lithiation of related thiophene compounds has been accomplished under controlled conditions, allowing for the transformation into 2-bromo-3-formylthiophene with high selectivity. This method is important for the precise synthesis of specific thiophene derivatives (Sonoda et al., 2009).

Synthesis of Regioregular Polythiophene and Block Copolymers : The use of π-allylnickel complexes in the polymerization of related bromo-hexyl-chloromagnesiothiophene compounds has been demonstrated to produce regioregular polythiophenes and well-defined block copolymers. This technique highlights the versatility of nickel-catalyzed polymerizations in creating complex polymeric structures (Gao et al., 2014).

Safety and Hazards

特性

IUPAC Name |

5-bromo-4-hexylthiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrOS/c1-2-3-4-5-6-9-7-10(8-13)14-11(9)12/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIPXASZHQGYPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B2688278.png)

![(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2688286.png)

![N-(3,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2688287.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid](/img/structure/B2688288.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2688292.png)